REACTION_SMILES
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[Cl:9][c:10]1[n:11][cH:12][c:13]([C:14]#[N:15])[cH:16][cH:17]1.[H-:8].[NH2:1][C:2]([CH2:3][OH:4])([CH3:5])[CH3:6].[Na+:7].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[OH2:23]>>[NH2:1][C:2]([CH2:3][O:4][c:10]1[n:11][cH:12][c:13]([C:14]#[N:15])[cH:16][cH:17]1)([CH3:5])[CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(N)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(N)COc1ccc(C#N)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |